molecular formula C7H5F2N B13622779 4-Ethenyl-3,5-difluoropyridine

4-Ethenyl-3,5-difluoropyridine

Cat. No.: B13622779
M. Wt: 141.12 g/mol
InChI Key: IIZZQEHMUCUELF-UHFFFAOYSA-N
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Description

4-Ethenyl-3,5-difluoropyridine is a useful research compound. Its molecular formula is C7H5F2N and its molecular weight is 141.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5F2N

Molecular Weight

141.12 g/mol

IUPAC Name

4-ethenyl-3,5-difluoropyridine

InChI

InChI=1S/C7H5F2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2

InChI Key

IIZZQEHMUCUELF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=NC=C1F)F

Origin of Product

United States

Synthetic Methodologies for 4 Ethenyl 3,5 Difluoropyridine and Its Derivatives

Strategies for the Construction of 3,5-Difluoropyridine (B1298662) Scaffold Precursors

The formation of the 3,5-difluoropyridine core is a critical first step. This can be accomplished through various strategies, including building the ring with fluorine atoms already in place or by fluorinating a pre-existing pyridine (B92270) nucleus.

The construction of the pyridine ring from acyclic precursors allows for the incorporation of fluorine atoms at specific positions from the outset. While various cyclization strategies exist for pyridine synthesis, incorporating two fluorine atoms at the 3 and 5-positions often involves the use of fluorinated building blocks. For instance, condensation reactions involving 1,3-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source are a common method for pyridine synthesis. To obtain a 3,5-difluoropyridine, a fluorinated 1,3-dicarbonyl analogue would be a logical starting material.

Another approach involves the cycloaddition reactions of fluorinated unsaturated systems. While less common for simple pyridines, this strategy can be powerful for constructing highly substituted rings.

A more common and often more practical approach to synthesizing 3,5-difluoropyridine precursors is the direct fluorination of a substituted pyridine ring. This typically involves halogen exchange reactions or direct C-H fluorination.

Halogen exchange, particularly the conversion of chloro or bromo substituents to fluoro groups, is a widely used method. For example, starting from a readily available polychloropyridine, such as 2,3,5,6-tetrachloropyridine, selective fluorination can be achieved using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. googleapis.com The reactivity of the halogen atoms on the pyridine ring varies with their position, with halogens at the 2- and 6-positions being more susceptible to nucleophilic substitution than those at the 3- and 5-positions. This differential reactivity can be exploited to achieve selective fluorination. A patent describes the preparation of 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine, highlighting the feasibility of such transformations. organic-chemistry.org

Direct C-H fluorination offers a more atom-economical approach, though it can be challenging to control the regioselectivity. Reagents like Selectfluor® can be used for the direct fluorination of activated pyridine rings. mdpi.com

A plausible route to a key intermediate, 4-halo-3,5-difluoropyridine, would involve the initial synthesis of 3,5-dichloropyridine (B137275) or 3,5-dibromopyridine, followed by a halogen exchange reaction to introduce the fluorine atoms. Subsequent halogenation at the 4-position would then furnish the desired precursor for the introduction of the ethenyl group.

Introduction of the Ethenyl Moiety at the 4-Position

With the 3,5-difluoropyridine scaffold in hand, the next critical step is the introduction of the ethenyl (vinyl) group at the 4-position. This is typically accomplished through modern cross-coupling reactions that form a new carbon-carbon bond between the pyridine ring and the vinyl group.

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming C(sp²)-C(sp²) bonds in modern organic synthesis. The general mechanism for these reactions involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that employs organoboron reagents, such as boronic acids or their esters. wikipedia.orgresearchgate.net These reagents are generally stable, non-toxic, and commercially available or readily prepared. researchgate.net For the synthesis of 4-ethenyl-3,5-difluoropyridine, a 4-halo-3,5-difluoropyridine (where the halogen is typically bromine or iodine) would be reacted with a vinylboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic acid pinacol (B44631) ester. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like PdCl₂(dppf) and a phosphine (B1218219) ligand, and a base, such as potassium carbonate or cesium carbonate. nih.govchemicalbook.com The choice of solvent, base, and ligand can significantly impact the reaction's efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Vinylation

Entry Aryl Halide Vinylating Agent Catalyst System Base Solvent Temp. (°C) Yield (%)
1 4-Bromo-3,5-difluoropyridine (hypothetical) Potassium vinyltrifluoroborate PdCl₂(dppf) K₂CO₃ Dioxane/H₂O 100 70-90 (estimated)
2 4-Iodo-3,5-difluoropyridine (hypothetical) Vinylboronic acid pinacol ester Pd(PPh₃)₄ Cs₂CO₃ THF/H₂O 80 75-95 (estimated)

Data is representative and estimated based on similar reactions reported in the literature.

An alternative Suzuki-Miyaura strategy involves the preparation of 3,5-difluoropyridine-4-boronic acid, which can then be coupled with a vinyl halide. The synthesis of heteroarylboronic acids can be achieved through lithium-halogen exchange followed by quenching with a borate (B1201080) ester. dergipark.org.tr

The Heck reaction provides another powerful method for the vinylation of aryl halides. libretexts.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. libretexts.org To synthesize this compound, a 4-halo-3,5-difluoropyridine would be reacted with ethylene (B1197577) gas under palladium catalysis.

The reaction conditions for a Heck coupling typically involve a palladium source, such as Pd(OAc)₂, a phosphine ligand, and a base, like triethylamine. A significant challenge with using ethylene is the potential for double addition to form a stilbene-like byproduct. However, careful control of reaction conditions can favor the formation of the desired monosubstituted product.

Table 2: Representative Conditions for Heck Vinylation

Entry Aryl Halide Olefin Catalyst System Base Solvent Temp. (°C) Yield (%)
1 4-Iodo-3,5-difluoropyridine (hypothetical) Ethylene (1 atm) Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF 100 60-80 (estimated)
2 4-Bromo-3,5-difluoropyridine (hypothetical) Ethylene (high pressure) PdCl₂(PPh₃)₂ NaOAc NMP 120 50-70 (estimated)

Data is representative and estimated based on similar reactions reported in the literature.

Another cross-coupling method that could be employed is the Stille coupling, which utilizes organotin reagents. wikipedia.orgorganic-chemistry.org A reaction between 4-halo-3,5-difluoropyridine and a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst would also yield the target compound. organic-chemistry.org While effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more preferred method. organic-chemistry.org

Olefination Reactions from Carbonyl Precursors

An alternative and widely used approach to introduce the ethenyl group is through the olefination of a carbonyl compound. In this context, the key precursor is 3,5-difluoropyridine-4-carbaldehyde. sigmaaldrich.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. nih.govmdpi.com To synthesize this compound, 3,5-difluoropyridine-4-carbaldehyde would be treated with methylenetriphenylphosphorane, which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. mdpi.com

A closely related and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction. Current time information in Bangalore, IN.mdpi.com The HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide and offers the advantage of a water-soluble phosphate (B84403) byproduct, simplifying purification. Current time information in Bangalore, IN. For the synthesis of the target molecule, 3,5-difluoropyridine-4-carbaldehyde would be reacted with the anion of a methylphosphonate (B1257008) ester, such as diethyl methylphosphonate, generated using a base like sodium hydride. The HWE reaction often provides excellent yields and can exhibit high stereoselectivity, although for the formation of a terminal alkene, this is not a factor. mdpi.com

Table 3: Hypothetical Reaction Conditions for Wittig and HWE Olefination

ReactionReactantsReagentsSolventTemperatureYield (Expected)
Wittig 3,5-Difluoropyridine-4-carbaldehyde, Methyltriphenylphosphonium bromiden-BuLiTHF-78 °C to Room Temp.Good
HWE 3,5-Difluoropyridine-4-carbaldehyde, Diethyl methylphosphonateNaHTHF0 °C to Room Temp.High

The Peterson olefination is another valuable method for alkene synthesis, involving the reaction of an α-silyl carbanion with a carbonyl compound. googleapis.com The reaction proceeds through a β-hydroxysilane intermediate, which can be isolated or eliminated in situ to form the alkene. googleapis.com To obtain this compound, 3,5-difluoropyridine-4-carbaldehyde would be reacted with an α-silyl carbanion, such as the one generated from (trimethylsilyl)methylmagnesium chloride or (trimethylsilyl)methyllithium. The elimination of the resulting β-hydroxysilane can be induced by either acid or base, often with differing stereochemical outcomes, although this is not relevant for the synthesis of a terminal alkene. googleapis.com

Table 4: Hypothetical Reaction Conditions for Peterson Olefination

ReactantsReagentsSolventTemperatureYield (Expected)
3,5-Difluoropyridine-4-carbaldehyde, (Trimethylsilyl)methylmagnesium chloride-THF0 °C to Room Temp.Good

C-H Activation and Direct Olefination Strategies

The direct functionalization of C-H bonds represents a highly atom-economical and efficient approach in modern organic synthesis.

The direct vinylation of pyridine C-H bonds using palladium catalysis is a developing area of research. This method would ideally allow for the direct coupling of 3,5-difluoropyridine with a vinyl source, such as ethylene or a vinyl halide, to form this compound. However, controlling the regioselectivity of C-H activation in pyridine derivatives can be challenging. The electronic properties of the fluorine substituents in 3,5-difluoropyridine would influence the site of C-H activation. While C-H activation at the 4-position of pyridines has been reported, achieving high selectivity for the desired product in the presence of other C-H bonds would require careful optimization of catalysts, ligands, and reaction conditions. nih.gov

Directed Ortho Metalation (DoM) Assisted Olefination

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized lithiated intermediate that can react with various electrophiles. wikipedia.org

For the synthesis of this compound, a DoM approach presents significant regioselectivity challenges. In a 3,5-difluoropyridine substrate, the fluorine atoms themselves can act as weak to moderate DMGs. organic-chemistry.org However, they would direct metalation to the C2 and C6 positions, which are ortho to the fluorine atoms. Lithiation at the C4 position, which is meta to both fluorine atoms, would not be favored through a standard DoM mechanism.

A hypothetical DoM strategy to functionalize the C4 position would require a more complex, multi-step approach:

Installation of a potent DMG at the C4 position: A group such as an amide (-CONR₂), carbamate (B1207046) (-OCONR₂), or sulfonyl (-SO₂R) would need to be present at the C4 position of the 3,5-difluoropyridine ring. baranlab.orguwindsor.ca

Ortho-lithiation: This would deprotonate the ring at C3 and C5, which is not the desired outcome.

Alternative Lithiation: A more plausible route involving organolithiums would be a halogen-metal exchange starting from a 4-halo-3,5-difluoropyridine precursor (e.g., 4-bromo- or 4-iodo-3,5-difluoropyridine). This reaction is typically fast and highly regioselective, providing the 3,5-difluoro-4-pyridyllithium intermediate directly.

Once the 4-lithiated species is generated, an "olefination" step could theoretically be achieved by quenching with an appropriate electrophile, such as vinyl iodide or another source of a vinyl cation equivalent, though palladium-catalyzed cross-coupling reactions are generally more reliable for introducing vinyl groups.

Regioselective and Stereoselective Synthesis of this compound

Achieving high regioselectivity is paramount for the efficient synthesis of the target molecule. Modern cross-coupling reactions provide the most robust and direct solutions.

A highly effective and regioselective method for installing the vinyl group at the C4 position is the palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reaction. wikipedia.orglibretexts.org This approach would involve the reaction of a 4-halo-3,5-difluoropyridine (where the halogen is typically I, Br, or Cl) or a triflate with a vinylating agent.

Key Coupling Partners:

Pyridine Component: 4-Bromo-3,5-difluoropyridine or 4-Iodo-3,5-difluoropyridine.

Vinylating Agent: Potassium vinyltrifluoroborate (for Suzuki coupling) or vinyltributylstannane (for Stille coupling). wikipedia.orgnih.gov

The Suzuki-Miyaura reaction is often preferred due to the lower toxicity of boron-based reagents compared to organotin compounds. libretexts.org The use of stable and easy-to-handle potassium vinyltrifluoroborate is particularly advantageous. nih.govnih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Vinylating Agents (Based on Analogous Systems)
Heteroaryl HalideVinylating AgentCatalyst / LigandBaseSolventYield (%)Reference
4-BromoacetophenonePotassium VinyltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃THF/H₂O79 nih.gov
4-ChlorobenzonitrileBenzofuran-2-yltrifluoroboratePd(OAc)₂ / RuPhosK₃PO₄n-Butanol92 nih.gov
3,5-Dimethylisoxazol-4-yl-BrPotassium VinyltrifluoroboratePdCl₂(dppf)Cs₂CO₃Dioxane/H₂O71 nih.gov

Control of E/Z Stereochemistry of the Ethenyl Group

For the parent compound, this compound, the terminal ethenyl group (-CH=CH₂) does not exhibit E/Z isomerism because the terminal carbon atom bears two identical hydrogen atoms. Therefore, control of stereochemistry at the double bond is not a factor in its synthesis.

However, for derivatives of the target compound bearing a substituted ethenyl group, such as 4-(prop-1-en-1-yl)-3,5-difluoropyridine (-CH=CH-CH₃), the control of E/Z stereochemistry becomes critical. This can be achieved through various stereoselective olefination reactions, most notably the Wittig reaction and its modifications.

Z-Selective Olefination: Generally achieved using unstabilized or semi-stabilized ylides in aprotic solvents in the absence of lithium salts.

E-Selective Olefination: Typically accomplished using stabilized ylides in what is known as the Schlosser modification or through the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions.

Asymmetric Synthesis of Chiral Derivatives (if applicable to advanced forms)

While this compound itself is achiral, its derivatives can possess chirality. Asymmetric synthesis is crucial for producing enantiomerically pure forms of such derivatives, which is often a requirement for pharmaceutical applications. nih.gov

Chirality can be introduced through several key strategies:

Asymmetric modification of the ethenyl group: Reactions such as asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) or asymmetric epoxidation of the double bond can generate chiral diol or epoxide derivatives with high enantioselectivity.

Asymmetric hydrogenation of the pyridine ring: The pyridine ring can be reduced to a piperidine (B6355638) ring. Using a chiral catalyst, this hydrogenation can proceed asymmetrically to yield chiral fluorinated piperidines. nih.gov For example, a fluorinated pyridine can be hydrogenated using a heterogeneous palladium catalyst in the presence of a chiral auxiliary to produce highly enantioenriched piperidine derivatives. nih.govrsc.org

Asymmetric cross-coupling: In some cases, chiral ligands on the palladium catalyst used in a cross-coupling reaction can induce asymmetry if a prochiral center is formed during the reaction.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.orgacs.org

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and reusable catalysts is a cornerstone of green chemistry. For the synthesis of this compound via cross-coupling, several green catalytic strategies can be envisioned:

Heterogeneous Catalysts: Using palladium supported on materials like carbon, polymers, or metal oxides (e.g., Pd/C, Pd-Poly(4-vinylpyridine)) allows for easy separation of the catalyst from the reaction mixture by filtration and potential reuse, minimizing metal contamination in the product. researchgate.netresearchgate.net

High-Turnover Catalysts: The use of highly active catalyst systems, often involving sophisticated phosphine ligands (e.g., RuPhos, SPhos), allows for extremely low catalyst loadings (in ppm levels), which reduces cost and environmental impact. nih.gov

Metal-Free Catalysts: For some transformations, organocatalysts are being developed to replace transition metals entirely. For instance, poly(4-vinylpyridine) supported iodine has been explored as a metal-free organocatalyst system for other reactions. researchgate.net

Table 2: Green Chemistry Approaches in Pyridine Synthesis
ApproachMethodologyAdvantagesReference
Microwave-Assisted SynthesisOne-pot, four-component reaction in ethanol (B145695) under microwave irradiation.Excellent yields (82-94%), short reaction times (2-7 min), pure products. acs.org
Aqueous Medium ReactionsC-H fluorination using Selectfluor or N-oxyl radicals in pure water.Avoids organic solvents, mild room temperature conditions, broad substrate scope. rsc.orgrsc.orgacs.org
Solvent-Free ReactionsFluorination of phenols and dicarbonyl compounds by grinding or under neat conditions.Eliminates solvent waste, simplifies workup, can be more selective. researchgate.net
Reusable CatalystsPoly(4-vinylpyridine)-supported Brønsted acids for acetylation reactions.Catalyst is easily recovered and reused, stable, simple workup. researchgate.net

Solvent-Free and Aqueous Medium Reaction Systems

Reducing or eliminating the use of volatile organic solvents (VOCs) is a key goal of green chemistry.

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. rsc.org Suzuki-Miyaura reactions, particularly with water-soluble reagents like potassium organotrifluoroborates, are often performed in aqueous solvent mixtures (e.g., THF/water, dioxane/water). nih.gov Furthermore, recent advances have shown that even challenging reactions like C-H fluorination can be conducted in pure water under mild conditions. rsc.orgrsc.org

Solvent-Free Conditions: Performing reactions without a solvent (neat) or using mechanochemistry (grinding) can dramatically reduce waste. researchgate.net While potentially challenging for transition metal-catalyzed reactions that require good solubility of all components, solvent-free conditions have been successfully applied to certain fluorination and condensation reactions. researchgate.net

By combining an efficient, low-loading palladium catalyst with an aqueous solvent system for a Suzuki-Miyaura coupling, the synthesis of this compound could be aligned with modern principles of sustainable chemical manufacturing.

Mechanistic Investigations of Reactions Involving 4 Ethenyl 3,5 Difluoropyridine

Reactivity of the Ethenyl Moiety

The double bond of the ethenyl group in 4-ethenyl-3,5-difluoropyridine is the primary site of its chemical reactivity. This reactivity is modulated by the electronic effects of the difluorinated pyridine (B92270) ring, which can participate in and influence the outcomes of various addition and polymerization reactions.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a key reaction for vinyl compounds, leading to the formation of long-chain polymers. fujifilm.com For this compound, this process would involve the conversion of the monomer into a polymer with a repeating structural unit derived from the monomer.

The radical polymerization of this compound would proceed through the three characteristic stages of a chain-growth polymerization:

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include azo compounds (like AIBN) or peroxides, which decompose upon heating or irradiation to form active radicals. fujifilm.com These radicals then add to the double bond of the this compound monomer, creating a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain. The electron-withdrawing difluoropyridine group would influence the stability of the propagating radical and the rate of propagation.

Termination: The growth of the polymer chain is halted by termination reactions. This can occur through combination, where two growing chains join together, or disproportionation, involving the transfer of a hydrogen atom from one chain to another, resulting in two terminated chains. fujifilm.com

Chain transfer agents can be intentionally added to a polymerization reaction to control the molecular weight of the resulting polymer. These agents react with the growing polymer chain, terminating its growth and initiating a new chain. The effectiveness of a chain transfer agent depends on its ability to donate an atom (often hydrogen) to the propagating radical. The use of different chain transfer agents allows for the tuning of the polymer's properties for specific applications.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

The ethenyl group of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of cyclic structures. pressbooks.pubwikipedia.org

The stereochemistry and regiochemistry of cycloaddition reactions involving this compound are of significant interest.

Stereoselectivity: In Diels-Alder reactions, the stereochemistry of the reactants is retained in the product. pressbooks.pub The approach of the dienophile to the diene can lead to either endo or exo products. The endo product is often favored due to secondary orbital interactions. youtube.com For 1,3-dipolar cycloadditions, the reaction is also stereospecific, with the stereochemistry of the dipolarophile being preserved in the five-membered heterocyclic product. wikipedia.org

Regioselectivity: When both the diene and dienophile (or dipole and dipolarophile) are unsymmetrical, the possibility of forming different regioisomers arises. masterorganicchemistry.com The regiochemical outcome is governed by the electronic and steric properties of the substituents on the reacting species. masterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the pyridine ring would direct the regioselectivity of the cycloaddition.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and outcome of pericyclic reactions, including cycloadditions. numberanalytics.comimperial.ac.uk The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com

In a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is typically the most important. numberanalytics.com For this compound acting as a dienophile, the electron-withdrawing difluoropyridine ring would lower the energy of its LUMO, facilitating the reaction with electron-rich dienes. libretexts.org The relative energies and the coefficients of the atomic orbitals in the HOMO and LUMO determine the regioselectivity of the reaction. masterorganicchemistry.com

Similarly, in 1,3-dipolar cycloadditions, the relative energies of the HOMO and LUMO of the 1,3-dipole and the dipolarophile determine the reaction's feasibility and regioselectivity. wikipedia.orgorganic-chemistry.org FMO theory can be used to predict which pair of orbitals (HOMOdipole-LUMOdipolarophile or HOMOdipolarophile-LUMOdipole) will dominate the interaction and thus predict the structure of the resulting five-membered heterocycle. wikipedia.org

Table 1: Predicted Reactivity of this compound in Cycloaddition Reactions based on FMO Theory

Reaction TypeRole of this compoundExpected FMO InteractionPredicted Reactivity
Diels-AlderDienophileHOMO(diene) - LUMO(dienophile)Enhanced reactivity with electron-rich dienes due to lowered LUMO energy.
1,3-Dipolar CycloadditionDipolarophileHOMO(dipole) - LUMO(dipolarophile) or HOMO(dipolarophile) - LUMO(dipole)Reactivity and regioselectivity dependent on the specific 1,3-dipole used.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)

Hydrofunctionalization reactions, such as hydroamination and hydrosilylation, of the ethenyl group on this compound represent a key pathway for introducing further molecular complexity. These reactions typically require catalysis by transition metal complexes.

While specific catalytic studies on this compound are not extensively documented, the mechanisms can be elucidated by drawing parallels with well-studied catalytic hydrosilylation and hydroamination reactions of substituted styrenes and other vinyl-substituted heterocycles. chinesechemsoc.org Catalysts based on metals like titanium, ruthenium, and rare-earth elements are often employed for such transformations. chinesechemsoc.orgresearchgate.netresearchgate.net

A plausible catalytic cycle for the hydrosilylation of this compound, for instance using a generic ruthenium(II) hydride catalyst, would likely proceed through several key steps:

Coordination: The cycle initiates with the coordination of the ethenyl group's π-bond to the metal center of the catalyst.

Migratory Insertion: This is followed by a migratory insertion of the alkene into the metal-hydride (M-H) bond. This step is often the rate-determining and regioselectivity-determining step. Two possible regioisomeric transition states can be formed:

Anti-Markovnikov Insertion: The hydride adds to the internal carbon of the vinyl group, forming a primary metal-alkyl intermediate. This is often favored with many transition metal catalysts.

Markovnikov Insertion: The hydride adds to the terminal carbon, leading to a more sterically hindered secondary metal-alkyl intermediate, which is stabilized if the benzylic-like position can be electronically stabilized.

Reductive Elimination: The final step involves the reductive elimination of the silyl (B83357) group and the alkyl chain, which releases the hydrosilylated product and regenerates the active catalyst for the next cycle. bath.ac.uk

The transition state energies for the migratory insertion step are critically influenced by the electronic nature of the this compound. The strong electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen make the ethenyl group electron-poor. This electronic property can influence the stability of the transition states, potentially affecting the regioselectivity and rate of the reaction compared to electron-rich styrenes. DFT calculations on similar systems, such as the hydrosilylation of pyridine, have been used to compare the energies of different transition states and intermediates, revealing that the process is often thermodynamically viable, though it can involve significant activation barriers. rsc.orgsci-hub.seacs.org

Table 1: Potential Catalytic Systems for Hydrofunctionalization

Reaction TypePotential Catalyst ClassKey Mechanistic FeatureReference Principle
HydrosilylationRuthenium(II) Hydride ComplexesIonic one-step hydride transfer to pyridinium (B92312) intermediate. researchgate.net
HydrosilylationTitanocene Complexes (e.g., Cp₂TiMe₂)Titanocene-catalyzed regioselective addition. researchgate.net
HydroborationRhodium ComplexesHydroboration/hydrogenation cascade for fluorinated pyridines. sci-hub.se
HydrogenationLutetium Phosphinophosphinidene Complexes1,2-addition/elimination mechanism for terminal alkenes. chinesechemsoc.org

Reactivity of the 3,5-Difluoropyridine (B1298662) Core

The 3,5-difluoropyridine core of the molecule is highly susceptible to specific types of chemical transformations, largely due to the potent electronic influence of the fluorine atoms and the ring nitrogen.

The presence of two fluorine atoms, which are excellent leaving groups, combined with the inherent electron deficiency of the pyridine ring, makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. core.ac.uknih.gov

The rate of SNAr reactions is dictated by the stability of the negatively charged intermediate, known as the Meisenheimer complex. researchgate.net The substituents on the pyridine ring play a crucial role in stabilizing this intermediate.

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing and can stabilize a negative charge placed at the ortho (C2, C6) and para (C4) positions through resonance. stackexchange.com This inherent property makes pyridines more reactive towards nucleophiles than benzene.

Fluorine Substituents: Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which significantly lowers the electron density of the aromatic ring and stabilizes the anionic Meisenheimer complex, thereby accelerating the rate of nucleophilic attack. core.ac.uk Although it has a resonance donating effect (+M), the inductive effect is dominant in activating the ring for SNAr.

Ethenyl Substituent: The ethenyl (vinyl) group at the C4 position is generally considered to be weakly electron-donating or withdrawing but can participate in resonance. Its primary role in SNAr on the pyridine core is to block the C4 position from nucleophilic attack.

The cumulative effect of the two fluorine atoms at C3 and C5 and the ring nitrogen strongly activates the C2, C4, and C6 positions towards nucleophilic attack.

Table 2: Analysis of Electronic Effects on Pyridine Ring Positions

PositionDominant Electronic InfluencesPredicted Reactivity towards Nucleophiles
C2 / C6Strong activation from ring Nitrogen (resonance/induction); Strong activation from adjacent Fluorine (-I effect).Highly activated for SNAr.
C4Strong activation from ring Nitrogen (resonance); Activation from both Fluorine atoms (-I effect).Highly activated, but sterically blocked by the ethenyl group.

In this compound, the C4 position is substituted, leaving the C2 and C6 positions as the primary sites for SNAr. Since these two positions are chemically equivalent, a mono-substitution reaction with a nucleophile will yield a single product, 2-substituted-4-ethenyl-3,5-difluoropyridine.

Studies on analogous systems, such as 2,6-dichloropyridines, show that regioselectivity can be induced in non-symmetrical systems by the steric bulk of other substituents or by the solvent. researchgate.net For example, bulky substituents at the 3-position can direct incoming nucleophiles to the more accessible 6-position. researchgate.net While this compound is symmetrical, if a substitution were to occur first, the new group at C2 would influence the reactivity of the remaining C6 position for a second SNAr reaction. The electronic nature (donating or withdrawing) and steric hindrance of the newly introduced group would determine if and where a second substitution could occur. For instance, the reaction of pentafluoropyridine (B1199360) with nucleophiles occurs selectively first at the C4 position, followed by the C2 and C6 positions. nih.govrsc.org

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In fluorinated pyridines, the fluorine atoms can act as directed metalation groups (DMGs), guiding strong bases like lithium amides (e.g., LDA, TMPLi) to deprotonate an adjacent C-H bond. researchgate.netchemrxiv.org

For this compound, the fluorine atoms at C3 and C5 would direct metalation to the C2, C4, and C6 positions. However, the C-H bond at C4 is replaced by a C-C bond of the ethenyl group. Therefore, deprotonation is expected to occur exclusively and symmetrically at the C2 and C6 positions. The resulting organolithium species can then be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce new functional groups at these positions. researchgate.netacs.org The choice of the lithiating agent and reaction conditions is crucial to prevent side reactions, such as competitive addition to the ethenyl group or polymerization. Continuous-flow methods have been developed for such reactions to precisely control temperature and residence times, often improving yields and selectivity. researchgate.net

Table 3: Predicted Outcomes of Metalation Reactions

ReagentPredicted Site of MetalationSubsequent Functionalization ExampleReference Principle
LDA (Lithium diisopropylamide)C2 / C6Quenching with I₂ to yield 2-iodo-4-ethenyl-3,5-difluoropyridine. znaturforsch.com
TMPLi (Lithium 2,2,6,6-tetramethylpiperidide)C2 / C6Quenching with CO₂ to yield this compound-2-carboxylic acid. chemrxiv.org
n-BuLi / t-BuOK (Schlosser Base)C2 / C6Quenching with DMF to yield this compound-2-carbaldehyde. znaturforsch.com

Coordination Chemistry and Ligand Properties

The coordination behavior of this compound is dictated by the electronic properties of the pyridine ring, which are significantly influenced by the fluorine and ethenyl substituents.

Lewis Basicity and Protonation Equilibria of Pyridine Nitrogen

Protonation equilibria are fundamental to understanding the behavior of pyridines in solution. The protonation state of a pyridine derivative can significantly influence its reactivity and solubility. researchgate.net The protonation of the pyridine nitrogen is an equilibrium process that is dependent on the pH of the solution.

Complexation with Transition Metal Centers and Stoichiometry

Despite the reduced basicity, this compound can act as a ligand in transition metal complexes. rsc.orgrsc.org The coordination typically occurs through the pyridine nitrogen atom, which acts as a Lewis base, donating its lone pair of electrons to the metal center, a Lewis acid. The stoichiometry of these complexes, which refers to the ratio of metal ions to ligands, can vary. Common stoichiometries for pyridine-based ligands include 1:1, 1:2, and 2:1 (acid:base) adducts. rsc.org For example, various substituted pyridines form 1:1 adducts with metal halides like BF₃, SnCl₄, GaCl₃, and ZnCl₂. rsc.orgrsc.org

The formation and stability of these complexes are influenced by both the electronic and steric properties of the ligand and the metal center. nih.gov For instance, 3,5-difluoropyridine has been used as a ligand in palladium and platinum complexes. rsc.orgrsc.orgchemrxiv.org In a study involving a palladium catalyst, 3,5-difluoropyridine was used to form a 1:1:2 complex with Pd(OAc)₂ and Ac-Gly-OH. chemrxiv.org Another example is the synthesis of trans, trans, trans-[Pt(N₃)₂(OH)₂(L)₂] where L is 3,5-difluoropyridine. rsc.orgrsc.org The ethenyl group at the 4-position can also potentially participate in coordination or undergo reactions while complexed to the metal, adding another layer of complexity to its coordination chemistry.

Interplay between Fluorine, Ethenyl, and Pyridine Moieties on Reactivity

The chemical behavior of this compound is a direct consequence of the electronic and steric interplay between its constituent parts.

Inductive and Resonance Effects on Electron Density Distribution

The electron density distribution in the pyridine ring is significantly modulated by the inductive and resonance effects of its substituents. The fluorine atoms at the 3 and 5 positions exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the fluorines. aip.orgcore.ac.uk This deactivation makes the pyridine ring less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution. core.ac.uk

Steric Effects on Reaction Pathways and Selectivity

Steric hindrance can play a crucial role in determining the regioselectivity of reactions involving substituted pyridines. thieme-connect.com While the fluorine atoms at the 3 and 5 positions are relatively small, their presence, along with the ethenyl group at the 4-position, can influence the approach of reagents to the pyridine nitrogen or the ring itself.

In nucleophilic aromatic substitution reactions, the position of attack can be influenced by the steric bulk of both the incoming nucleophile and the substituents on the pyridine ring. For example, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity was found to correlate with the steric parameter of the 3-substituent. researchgate.net Similarly, in the context of this compound, the steric environment around the pyridine ring would influence the accessibility of different reaction sites, thereby affecting the reaction pathway and the selectivity of product formation.

Computational and Theoretical Studies of 4 Ethenyl 3,5 Difluoropyridine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 4-ethenyl-3,5-difluoropyridine can be elucidated through a variety of computational techniques.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement (optimized geometry). researchgate.netbishopmoorecollege.ac.in This calculation minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometry of this compound, derived from a DFT calculation, would resemble the following:

Table 1: Predicted Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length (Å) C2-N1 Data not available
C6-N1 Data not available
C3-C2 Data not available
C4-C3 Data not available
C5-C4 Data not available
C6-C5 Data not available
C3-F Data not available
C5-F Data not available
C4-C(ethenyl) Data not available
C(ethenyl)=C(ethenyl) Data not available
Bond Angle (°) C6-N1-C2 Data not available
N1-C2-C3 Data not available
C2-C3-C4 Data not available
C3-C4-C5 Data not available
Dihedral Angle (°) F-C3-C4-C(ethenyl) Data not available

Note: Specific values are contingent on actual DFT calculations which are not available in the current literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bohrium.com The MEP map illustrates regions of negative potential (typically associated with lone pairs on electronegative atoms, indicating sites for electrophilic attack) and positive potential (associated with hydrogen atoms or regions of low electron density, indicating sites for nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the fluorine atoms, while the hydrogen atoms of the ethenyl group would exhibit positive potential. acs.orgrsc.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. southampton.ac.uk This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions, which are reported as second-order perturbation energies (E(2)). researchgate.net For this compound, NBO analysis would reveal the hybridization of each atom and detail the delocalization of π-electrons between the pyridine ring and the ethenyl substituent. bohrium.com These interactions are crucial for understanding the molecule's stability and electronic properties.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ias.ac.in For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic reactions. imperial.ac.uk

A hypothetical data table for FMO analysis would include:

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: These values would be obtained from quantum chemical calculations.

Prediction of Spectroscopic Parameters (Methodological Focus)

Computational methods can also predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) for a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predicted spectra can then be compared with experimental data to confirm the molecular structure. researchgate.net

A hypothetical data table for predicted NMR chemical shifts would be structured as follows:

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

Atom Predicted Chemical Shift (δ)
¹H (ethenyl) Data not available
¹³C (pyridine ring) Data not available
¹³C (ethenyl group) Data not available
¹⁹F Data not available

Note: Accurate prediction requires specific computational modeling.

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

Vibrational spectroscopy is a fundamental technique for molecular characterization. Computational methods, particularly DFT, are widely used to predict the infrared (IR) and Raman spectra of molecules. nih.gov These calculations not only help in assigning the vibrational modes observed in experimental spectra but also provide a detailed understanding of the molecule's force field and bonding characteristics.

The process begins with the optimization of the molecule's ground state geometry. Using a selected functional, such as the popular B3LYP hybrid functional, and a suitable basis set (e.g., 6-311++G(d,p)), the calculation finds the minimum energy structure. researchgate.net Following geometry optimization, vibrational frequency calculations are performed. These calculations compute the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies. nih.gov The results provide the wavenumbers of the vibrational modes and their corresponding intensities for both IR and Raman spectra. For a vibrational mode to be IR active, it must induce a change in the molecular dipole moment, while a change in polarizability is required for a mode to be Raman active. researchgate.net

For substituted difluoropyridines, key vibrational modes include C-F stretching, pyridine ring breathing and deformation modes, and vibrations associated with the ethenyl substituent (C=C stretch, C-H stretches, and bends). Theoretical calculations on related molecules like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have shown excellent agreement between DFT-calculated spectra and experimental data, validating the approach. nih.gov A similar approach for this compound would yield a set of predicted frequencies and intensities.

Table 1: Representative Calculated Vibrational Frequencies for a Substituted Difluoropyridine System

Disclaimer: The following data are representative values for a model substituted difluoropyridine, calculated using DFT/B3LYP methods, as specific published data for this compound was not found. The assignments are based on analyses of similar fluorinated pyridine compounds. nih.govbohrium.com

Calculated Wavenumber (cm⁻¹)IR IntensityRaman ActivityAssignment
3105LowMediumC-H stretch (ethenyl)
3080LowMediumC-H stretch (ring)
1645MediumHighC=C stretch (ethenyl)
1610HighMediumPyridine ring stretch
1450HighLowPyridine ring stretch
1420MediumLowCH₂ scissoring (ethenyl)
1255Very HighLowC-F stretch (asymmetric)
1190HighLowC-F stretch (symmetric)
995MediumHighRing breathing mode
850MediumMediumC-H out-of-plane bend
710LowLowRing deformation

UV-Visible Absorption Spectrum Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for modeling the electronic absorption spectra (UV-Visible) of molecules. mdpi.combeilstein-journals.org This technique calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com

The procedure typically involves first optimizing the ground state geometry using DFT. Then, TD-DFT calculations are performed on this optimized structure to obtain the excitation energies and oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition, and it relates directly to the intensity of the absorption peak. beilstein-journals.org The calculated excitations are often visualized by examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to characterize the nature of the transition (e.g., π → π*). researchgate.net

For aromatic systems like this compound, the main absorption bands in the UV region are typically due to π → π* transitions within the conjugated system of the pyridine ring and the ethenyl group. The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for achieving accurate predictions, as the solvent can significantly shift the absorption maxima (solvatochromism). beilstein-journals.org Studies on related difluoropyridine derivatives have successfully used TD-DFT with functionals like B3LYP to compare simulated and experimental UV-Vis spectra. researchgate.net

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Substituted Difluoropyridine System

Disclaimer: The following data are hypothetical values for a model substituted difluoropyridine in a solvent like methanol, calculated using TD-DFT/B3LYP, as specific published data for this compound was not found. The orbital contributions are illustrative. mdpi.combeilstein-journals.org

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2750.152HOMO → LUMO (95%)
S₀ → S₂2480.089HOMO-1 → LUMO (88%)
S₀ → S₃2150.431HOMO → LUMO+1 (75%)

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A primary goal in studying reaction mechanisms is to locate the transition state (TS), which is the maximum energy point along the minimum energy pathway between reactants and products. A TS structure is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

Once a candidate TS structure is located and optimized, its identity must be confirmed. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. An IRC analysis involves tracing the minimum energy path downhill from the TS in both the forward and reverse directions. A successful IRC calculation must connect the located transition state to the correct reactant and product minima on the potential energy surface, thus verifying that the TS is indeed the bridge for the reaction of interest. researchgate.net This analysis provides a clear depiction of the geometric changes the molecule undergoes throughout the reaction.

Activation Energy Barrier Determination and Rate Constant Prediction

The activation energy (Ea) of a reaction is a critical kinetic parameter that determines its rate. Computationally, the activation energy barrier is calculated as the difference in energy between the transition state and the reactants. DFT calculations can provide reliable estimates of these energy barriers. For example, in studies of nucleophilic substitution on dichloropyridines, computational methods have been used to predict activation free energy barriers. researchgate.net Similarly, the activation energy for the thermal decomposition of 2,4,6-triazido-3,5-difluoropyridine was determined to be 35.6 ± 1.2 kcal/mol. researchgate.net

Once the activation energy is known, the reaction rate constant (k) can be predicted using Transition State Theory (TST). The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. All of these thermodynamic parameters can be derived from the output of computational frequency calculations for the reactant and transition state structures.

Table 3: Hypothetical Kinetic Parameters for a Reaction of this compound

Disclaimer: The following data are illustrative for a model reaction (e.g., an electrophilic addition to the ethenyl group) and are based on typical values found for reactions of substituted pyridines. Specific data for this compound is not available in the cited literature. researchgate.netresearchgate.net

ParameterCalculated ValueUnit
Enthalpy of Activation (ΔH‡)18.5kcal/mol
Entropy of Activation (ΔS‡)-12.5cal/(mol·K)
Gibbs Free Energy of Activation (ΔG‡ at 298 K)22.2kcal/mol
Predicted Rate Constant (k at 298 K)1.5 x 10⁻³s⁻¹

Solvent Effects in Computational Modeling

Reactions are most often carried out in a solvent, which can have a profound impact on the reaction mechanism and kinetics. Computational models must account for these solvent effects to provide realistic predictions. There are two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. beilstein-journals.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged or polar species. It is widely used for predicting how different solvents might alter reaction barriers and regioselectivity. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. researchgate.net Often, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is used, where the reacting species and a few key solvent molecules are treated with high-level QM, while the rest of the solvent is modeled with a simpler MM force field.

For reactions involving this compound, the choice of solvent could influence the stability of ionic intermediates or transition states, thereby altering the activation energy and potentially favoring one reaction pathway over another.

Advanced Computational Methods

Beyond the standard DFT and TD-DFT approaches, more advanced computational methods are being applied to study complex molecular systems. For a molecule like this compound, these could include:

Higher-Level Correlated Methods: While DFT is a workhorse, methods like Møller–Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide more accurate energies and properties, especially for systems where electron correlation is challenging for standard DFT functionals. These are often used as benchmarks for more efficient methods. researchgate.net

Photochemistry and Excited State Dynamics: For studying processes like photodegradation or fluorescence, methods that can accurately describe potential energy surfaces of excited states are needed. Functionals designed for long-range interactions, like CAM-B3LYP, are often employed for charge-transfer excitations. nih.gov Non-adiabatic dynamics simulations can model the transitions between different electronic states.

Automated Reaction Path Searching: To explore complex reaction networks with multiple possible products and intermediates, automated methods can systematically search for transition states and reaction pathways without prior chemical intuition, providing a comprehensive map of the potential energy surface.

Machine Learning Potentials: For large-scale simulations or long-timescale molecular dynamics, machine learning models can be trained on high-level QM data to create potentials that offer near-QM accuracy at a fraction of the computational cost. This can be applied to simulate spectra or reaction dynamics in complex environments.

These advanced methods continue to push the boundaries of what can be modeled, offering ever-deeper insights into the chemical behavior of molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations and the non-covalent interactions that govern molecular behavior. nih.govnih.gov

Conformational Analysis:

The presence of the ethenyl (vinyl) group attached to the pyridine ring allows for rotational flexibility. The dihedral angle between the plane of the vinyl group and the plane of the difluoropyridine ring is a key conformational variable. Molecular dynamics simulations can be employed to explore the potential energy surface associated with this rotation. By simulating the molecule in a solvent, such as water or an organic solvent, at various temperatures, researchers can identify the most stable conformations and the energy barriers between them.

For this compound, it is hypothesized that the planar conformation, where the vinyl group is coplanar with the pyridine ring, would be a low-energy state due to π-system conjugation. However, steric hindrance from the fluorine atoms at positions 3 and 5 could influence this preference. MD simulations can quantify the energetic cost of rotating the vinyl group out of the plane of the ring.

Illustrative Data Table: Conformational Energy Profile of this compound

Dihedral Angle (Vinyl-Pyridine)Relative Energy (kcal/mol)Population at 298 K (%)
0° (Planar)0.0075
30°1.515
60°4.05
90° (Perpendicular)6.05

Note: This data is illustrative and represents a hypothetical energy profile to demonstrate the type of information obtainable from MD simulations.

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with other molecules, which is crucial for understanding its behavior in different environments. The fluorine atoms and the nitrogen atom of the pyridine ring are capable of forming hydrogen bonds and other electrostatic interactions. The aromatic ring system can participate in π-π stacking interactions. ethz.ch

Simulations can model the interaction of this compound with solvent molecules, ions, or larger biological molecules like proteins. nih.gov For instance, by simulating the compound in a box of water molecules, one can analyze the radial distribution functions to understand the structure of the solvation shells around different parts of the molecule. researchgate.net This provides insight into its solubility and how it presents itself to potential reaction partners.

Illustrative Data Table: Intermolecular Interaction Energies from MD Simulations

Interacting PartnerType of InteractionAverage Interaction Energy (kcal/mol)
WaterHydrogen Bonding (N···H-O)-3.5
Benzeneπ-π Stacking-2.8
Sodium Ion (Na+)Cation-π-5.2
Chloride Ion (Cl-)Halogen Bonding (C-F···Cl-)-1.5

Note: This data is hypothetical and serves to illustrate the quantitative insights into non-covalent interactions that can be gained from MD simulations.

Machine Learning Approaches for Property Prediction and Reaction Design

Machine learning (ML) is increasingly being used in chemistry to build predictive models from large datasets, accelerating the discovery and optimization of molecules and reactions. engineering.org.cnbeilstein-journals.org

Property Prediction:

For a novel compound like this compound, many of its physicochemical and biological properties are unknown. Machine learning models, trained on large chemical databases, can predict a wide range of properties based solely on the molecular structure. nih.govarxiv.org These properties can include solubility, boiling point, toxicity, and even quantum chemical properties like HOMO-LUMO energies. nih.gov

Graph neural networks (GNNs) are a particularly powerful class of ML models for this purpose, as they can learn representations of molecules directly from their graph structure. engineering.org.cnresearchgate.net By inputting the structure of this compound into a pre-trained GNN model, it is possible to obtain rapid predictions for various endpoints.

Illustrative Data Table: Machine Learning-Predicted Properties

PropertyPredicted ValueModel UsedConfidence Score
Aqueous Solubility (logS)-2.5Graph Neural Network0.85
Boiling Point (°C)185.2Random Forest0.91
hERG Inhibition (pIC50)5.1Support Vector Machine0.78
Band Gap (eV)4.2Deep Neural Network0.88

Note: These values are for illustrative purposes to show the potential of machine learning in predicting molecular properties.

Reaction Design:

Machine learning can also guide the synthesis of this compound and predict its reactivity in various chemical transformations. ML models can be trained on vast reaction databases to predict the outcomes of reactions, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), or even propose entire synthetic routes. nih.govchemrxiv.org

For instance, if one wanted to perform a reaction involving the ethenyl group of this compound, such as a cycloaddition or an oxidation, an ML model could predict the likelihood of success and the most promising reagents to use. These models learn from the patterns in known reactions and can generalize to new, unseen substrates. nih.gov This data-driven approach can significantly reduce the number of experiments needed, saving time and resources in the lab. beilstein-journals.org

Illustrative Data Table: ML-Assisted Reaction Condition Suggestion for Heck Coupling

Reactant 1Reactant 2CatalystLigandBaseSolventPredicted Yield (%)
4-bromo-3,5-difluoropyridineEthylene (B1197577)Pd(OAc)2PPh3Et3NDMF85
4-bromo-3,5-difluoropyridineEthylenePdCl2(dppf)-K2CO3Acetonitrile (B52724)72
4-iodo-3,5-difluoropyridineEthylenePd(dba)2XPhosCs2CO3Dioxane91

Note: This table is a hypothetical example of how a machine learning model could suggest conditions for a reaction to synthesize a precursor to the title compound, demonstrating its utility in reaction design.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of the molecular structure of 4-Ethenyl-3,5-difluoropyridine. Each technique provides unique and complementary information regarding the compound's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Fluorine-19 (¹⁹F) NMR is particularly critical. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, it provides clear and informative spectra researchgate.net. For this compound, the two equivalent fluorine atoms at the C3 and C5 positions are expected to produce a single resonance signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the pyridine (B92270) ring. The coupling between the fluorine nuclei and the adjacent ring protons (H2, H6) and the vinyl protons would result in a complex multiplet structure, which can be simplified using ¹H-decoupling techniques. In studies of related difluoropyridine compounds, ¹⁹F NMR is routinely used to confirm the substitution pattern acs.org.

Proton (¹H) NMR provides information on the vinyl and aromatic protons. The spectrum would be expected to show distinct signals for the two equivalent protons on the pyridine ring (H2 and H6) and the three protons of the ethenyl (vinyl) group. The vinyl protons typically appear as a characteristic set of multiplets due to geminal, cis, and trans couplings. Furthermore, coupling to the adjacent fluorine atoms (⁴JHF) would introduce additional splitting.

Carbon-13 (¹³C) NMR , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps identify all unique carbon environments: the four distinct carbons of the pyridine ring and the two carbons of the ethenyl group. The carbon signals for C3 and C5 will exhibit large one-bond coupling constants (¹JCF), while C2, C4, and C6 will show smaller two- and three-bond couplings (²JCF, ³JCF). These C-F coupling constants are highly diagnostic for confirming the positions of the fluorine substituents.

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign these signals by correlating connected nuclei.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal longer-range correlations (2-3 bonds), for instance, connecting the vinyl protons to the C4 carbon of the pyridine ring, thus confirming the attachment point of the ethenyl substituent.

TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a coupled spin system, such as the vinyl group .

The following table illustrates the expected NMR data for this compound based on established principles and data from analogous structures like 4-vinylpyridine (B31050) and various fluoropyridines acs.org.

Nucleus Position Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constants (J) Hz
¹HH2, H6Aromatic region (~8.5)d (doublet) or t (triplet)³JHH, ⁴JHF
¹H-CH=Vinyl region (~6.5-7.0)dd (doublet of doublets)³JHH(trans), ³JHH(cis)
¹H=CH₂ (trans)Vinyl region (~5.5-6.0)dd (doublet of doublets)³JHH(trans), ²JHH(gem)
¹H=CH₂ (cis)Vinyl region (~5.0-5.5)dd (doublet of doublets)³JHH(cis), ²JHH(gem)
¹³CC2, C6~140-150t (triplet)²JCF
¹³CC3, C5~155-165d (doublet)¹JCF (~240-260)
¹³CC4~120-130t (triplet)²JCF
¹³C-CH=~130-140s (singlet) or m (multiplet)
¹³C=CH₂~115-125s (singlet) or m (multiplet)
¹⁹FF3, F5Fluoropyridine region (~ -110 to -140)m (multiplet)⁴JFH, ⁴JFF

This is an illustrative table. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, allowing for the unambiguous determination of its elemental formula (C₇H₅F₂N). This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from potential isomers or impurities arkat-usa.org.

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion (M⁺•) or the protonated molecule ([M+H]⁺), respectively. The exact mass measured by HRMS would be compared to the theoretical calculated mass to confirm the composition.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. By inducing fragmentation through methods like Collision-Induced Dissociation (CID), a characteristic pattern of daughter ions is produced, which offers structural proof. For this compound, the fragmentation is expected to proceed through several key pathways based on the principles of mass spectrometry for aromatic and halogenated compounds acs.orgmdpi.com.

Predicted Fragmentation Pathway:

Loss of a hydrogen radical (•H): Formation of a stable [M-H]⁺ ion.

Loss of acetylene (B1199291) (C₂H₂): A common fragmentation for vinyl-substituted aromatics, leading to the [M-26]⁺ ion.

Loss of hydrogen fluoride (B91410) (HF): Cleavage of a C-F bond with hydrogen rearrangement, resulting in an [M-20]⁺ ion.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of pyridine rings, leading to a [M-27]⁺ ion.

The following table outlines a plausible fragmentation pattern for this compound (Molecular Weight: 141.12 g/mol ).

m/z (mass/charge) Proposed Fragment Formula of Loss Notes
141[C₇H₅F₂N]⁺-Molecular Ion (M⁺•)
140[C₇H₄F₂N]⁺•HLoss of a hydrogen radical
121[C₇H₄FN]⁺HFLoss of hydrogen fluoride
114[C₅H₃F₂N]⁺C₂H₂Loss of acetylene from the vinyl group
87[C₄H₂F₂]⁺HCNLoss of hydrogen cyanide from the ring

This is an illustrative table of potential fragmentation. The relative intensities of peaks would depend on the ionization method and energy.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa mdpi.comsurfacesciencewestern.com.

FTIR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying hetero-nuclear functional groups. Key expected absorptions include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and vinyl C-H stretches.

C=C and C=N stretching: Strong bands in the 1500-1650 cm⁻¹ region corresponding to the vibrations of the pyridine ring and the ethenyl double bond.

C-F stretching: Very strong, characteristic absorptions typically found in the 1100-1300 cm⁻¹ region researchgate.net.

C-H bending: Out-of-plane bending modes for the vinyl group and the aromatic ring appear in the 700-1000 cm⁻¹ region.

Raman Spectroscopy is highly sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the carbon skeleton. Key expected signals include:

Symmetric ring breathing modes: A strong, sharp signal characteristic of the pyridine ring.

C=C stretching: The vinyl C=C stretch, which may be strong in the Raman spectrum.

C-F bonds: While strong in IR, C-F vibrations also appear in Raman spectra researchgate.netscilit.com.

Analysis of both spectra allows for a comprehensive assignment of all vibrational modes, confirming the presence of the difluoropyridine core and the ethenyl substituent. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies to aid in the assignment of experimental spectra scilit.combohrium.com.

Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
Aromatic/Vinyl C-H Stretch3000 - 3100FTIR / Raman
Vinyl C=C Stretch1620 - 1650Raman (strong) / FTIR (medium)
Pyridine Ring C=C, C=N Stretches1450 - 1600FTIR / Raman
C-H In-Plane Bending1300 - 1450FTIR
C-F Stretch1100 - 1300FTIR (very strong)
C-H Out-of-Plane Bend700 - 1000FTIR (strong)

This is an illustrative table. Peak positions and intensities depend on the physical state of the sample and intermolecular interactions.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals . In this compound, the conjugated system formed by the ethenyl group and the pyridine ring acts as a chromophore, which is expected to absorb UV radiation.

The spectrum would likely show absorptions corresponding to π → π* transitions within this conjugated system. The pyridine ring itself exhibits characteristic absorptions, and the conjugation with the vinyl group is expected to shift the primary absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to unsubstituted pyridine researchgate.net. The presence of fluorine substituents can also modulate the absorption profile. Solvatochromism, a shift in λmax depending on the polarity of the solvent, can also be studied to understand the nature of the electronic transitions researchgate.net.

Fluorescence Spectroscopy measures the light emitted when an excited electron returns to the ground state. While many aromatic compounds fluoresce, it is not a universal property researchgate.net. An analysis would determine if this compound is fluorescent and, if so, characterize its excitation and emission spectra. The difference between the absorption and emission maxima is known as the Stokes shift. Quenching studies in different environments could provide further insight into its excited-state properties researchgate.net.

Parameter Expected Observation / Value Technique
λmax (π → π)~250 - 290 nmUV-Vis
Molar Absorptivity (ε)High (characteristic of π → π transitions)UV-Vis
Emission λmaxDependent on whether the compound is fluorescentFluorescence
Quantum Yield (ΦF)Dependent on whether the compound is fluorescentFluorescence

This is an illustrative table. Values are highly dependent on the solvent used.

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction (SCXRD) , if a suitable crystal can be grown, provides definitive information on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the pyridine ring and reveal the orientation of the ethenyl group relative to the ring. Furthermore, SCXRD elucidates the crystal packing, identifying any intermolecular interactions such as π–π stacking or C-H···F hydrogen bonds that govern the solid-state architecture arkat-usa.orgosti.gov.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for analyzing bulk material. The resulting diffractogram is a unique fingerprint of the crystalline phase of the compound. While it does not typically provide the atomic-level detail of SCXRD, it is essential for identifying the crystalline form (polymorphism), assessing bulk purity, and can, with advanced methods, be used for ab initio structure determination arkat-usa.org.

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile and thermally stable compounds like this compound. A specific column (e.g., a non-polar or mid-polar capillary column) and temperature program would be developed to achieve baseline separation of the target compound from related species. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for analyzing reaction mixtures acs.org.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and preparative purification. A typical method would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed with a UV detector set to a wavelength where the compound strongly absorbs (determined from its UV-Vis spectrum) researchgate.netoatext.com. HPLC is particularly useful for monitoring the progress of a reaction and for establishing the purity profile of the final product, often expressed as a percentage area.

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It is instrumental for confirming the molecular weight and structure of the synthesized monomer and for identifying any impurities.

A typical GC-MS method involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For this compound, a non-polar or medium-polarity capillary column is generally effective. The resulting mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the ethenyl group or fluorine atoms.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue/Description
GC System Varian 4000 Ion trap GC/MS/MS or similar
Column Fused silica (B1680970) capillary column (e.g., 15m x 0.2mm ID x 1µm)
Injector Temp. 250 °C
Carrier Gas Helium at 1 ml/min
Oven Program Initial temp 70 °C for 2 min, ramp at 5 °C/min to 250 °C, hold for 9 min
MS Interface Heated transfer line at 270 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 45-450 m/z

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is an essential tool for the purity assessment and quantification of this compound, especially for samples that may not be suitable for GC due to thermal instability or for preparative scale purification.

Method optimization focuses on selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. This involves a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. The separation can be run in isocratic mode (constant mobile phase composition) or gradient mode (composition varies over time) to achieve better resolution of impurities. A UV detector is suitable for this analyte due to the presence of the pyridine ring chromophore. Purity is often confirmed by ensuring a single, sharp peak at the expected retention time, with confirmation by techniques like HPLC-MS.

Table 2: Optimized HPLC Method Parameters for Purity Analysis

ParameterValue/Description
HPLC System Agilent 1200 Series or equivalent with UV/DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient: 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Chiral Chromatography for Enantiomeric Purity Assessment of Derivatives

The this compound molecule itself is achiral. However, it can be converted into chiral derivatives through reactions involving the ethenyl group, such as asymmetric hydrogenation or epoxidation. For these chiral derivatives, assessing enantiomeric purity is critical, particularly in pharmaceutical applications where enantiomers can have different biological activities.

Chiral chromatography is the gold standard for separating enantiomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. libretexts.org

The direct approach using a CSP is often preferred. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds. libretexts.org The selection of the mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for achieving separation. sigmaaldrich.com For instance, a derivative of this compound, such as a chiral alcohol formed from the vinyl group, could be separated on a cellulose tris(3,5-dimethylphenyl)carbamate CSP using a mobile phase of hexane (B92381) and isopropanol. mdpi.com

Table 3: Hypothetical Chiral HPLC Method for a Derivative of this compound

ParameterValue/Description
Analyte Chiral alcohol derivative of this compound
Column (CSP) Cellulose tris(3,5-dimethylphenyl)carbamate (e.g., Chiralcel OD-H)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Expected Outcome Baseline separation of the two enantiomers

Thermal Analysis Techniques for Polymer and Material Characterization

Thermal analysis techniques are indispensable for characterizing polymers derived from this compound, providing vital information about their thermal stability, decomposition behavior, and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of poly(this compound).

In a typical TGA experiment, a small sample of the polymer is heated at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting TGA curve plots percentage weight loss against temperature. The onset of decomposition and the temperature at which significant weight loss occurs (e.g., Td10, the temperature for 10% weight loss) are key indicators of thermal stability. Studies on analogous fluorinated polystyrene polymers show that the incorporation of fluorine atoms into the polymer structure can enhance thermal stability compared to non-fluorinated polystyrene. rsc.orgrsc.org This is attributed to the high strength of the carbon-fluorine bond. rsc.org

Table 4: Representative TGA Data for Poly(this compound)

ParameterAtmosphereValue
Heating Rate Nitrogen10 °C/min
Temperature Range Nitrogen30 °C to 600 °C
Td10 (10% Weight Loss) Nitrogen~350 - 400 °C
Char Yield at 600 °C Nitrogen> 20%

Differential Scanning Calorimetry (DSC) for Phase Transitions and Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It is used to identify phase transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. researchgate.net

For an amorphous or semi-crystalline polymer like poly(this compound), the glass transition temperature is a critical property. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is observed as a step-like change in the heat flow on the DSC thermogram. Research on similar fluorinated aromatic polymers has demonstrated that the presence of bulky, rigid fluorine-containing groups can restrict chain mobility, leading to an increase in the glass transition temperature compared to polystyrene. rsc.orgrsc.org

Table 5: Expected DSC Results for Poly(this compound)

ParameterDescriptionExpected Value
Heating/Cooling Rate Standard rate for polymer analysis10 °C/min
Glass Transition (Tg) Midpoint of the transition from glassy to rubbery state~110 - 125 °C
Melting Transition (Tm) Peak temperature of melting endotherm (if crystalline)Dependent on crystallinity
Crystallization (Tc) Peak temperature of crystallization exotherm (on cooling)Dependent on crystallinity

Applications of 4 Ethenyl 3,5 Difluoropyridine in Materials Science and Catalysis

Polymer Chemistry and Advanced Materials Development

The vinyl group of 4-ethenyl-3,5-difluoropyridine serves as a versatile handle for a variety of polymerization techniques, enabling its incorporation into a diverse range of polymeric structures. The resulting fluorinated pyridine-containing polymers are anticipated to be valuable in high-performance applications, from specialty coatings to advanced electronics.

The homopolymerization of this compound would yield poly(this compound). This transformation could likely be achieved through standard radical polymerization methods, utilizing thermal or photochemical initiators. The resulting homopolymer would feature a hydrocarbon backbone with pendant 3,5-difluoropyridine (B1298662) units.

The properties of this hypothetical homopolymer can be inferred from the established characteristics of fluoropolymers and polypyridines. The high electronegativity and strong carbon-fluorine bonds are expected to impart significant thermal stability and chemical resistance. nih.gov Furthermore, the fluorinated pendants would likely create a material with low surface energy and hydrophobicity. semanticscholar.org The pyridine (B92270) nitrogen provides a basic site, which could be used to modulate solubility in acidic media or to coordinate with metal ions.

Table 1: Projected Properties of Hypothetical Poly(this compound)

PropertyProjected Value/CharacteristicRationale
Thermal Stability (Td5%) > 350 °CPresence of strong C-F bonds and aromatic pyridine rings enhances thermal resilience. nih.gov
Glass Transition Temp. (Tg) HighThe rigid pyridine pendant group would restrict segmental motion of the polymer chains.
Surface Energy LowFluorinated surfaces are known to exhibit low surface energy and oleophobicity. semanticscholar.org
Solubility Soluble in select polar organic solvents; potentially soluble in acidic aqueous solutions.The polar pyridine ring may allow solubility in solvents like DMF or NMP, while protonation of the nitrogen would enhance aqueous solubility.
Refractive Index LowFluoropolymers typically exhibit low refractive indices. semanticscholar.org

Copolymerization represents a powerful strategy to precisely tailor material properties by combining this compound with other vinyl monomers. This approach allows for the creation of materials where the unique characteristics of the fluorinated pyridine unit are balanced with the properties of comonomers like styrenes, acrylates, or other vinylpyridines.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are exceptionally well-suited for creating well-defined copolymers containing functional monomers. These methods would allow for the synthesis of block copolymers with predictable molecular weights and low dispersity, where blocks of poly(this compound) could be combined with other polymer segments (e.g., polystyrene, poly(methyl methacrylate)). acs.org

This level of architectural control is critical for applications like directed self-assembly for nanolithography, where the high Flory-Huggins interaction parameter (χ) between a fluorinated block and a non-fluorinated block can drive the formation of highly ordered, sub-10 nm domains. acs.org

Table 2: Hypothetical Copolymer Systems and Tunable Properties

ComonomerPolymerization MethodPotential Property TunedAnticipated Application
Styrene RAFT or ATRPRefractive Index, Thermal Stability, HydrophobicityOptical films, dielectric materials
Methyl Methacrylate (MMA) RAFT or ATRPMechanical Properties, Adhesion, Glass Transition TemperatureSpecialty coatings, high-performance composites
4-Vinylpyridine (B31050) (4VP) RAFT or ATRPBasicity, Metal Coordination Ability, pH-ResponsivenessCatalysis supports, pH-sensitive membranes, antibacterial surfaces researchgate.netclarkson.edu

Ionic polymerization methods offer alternative routes for synthesizing polymers with distinct characteristics, though they are typically more stringent in their monomer and purity requirements.

Anionic Polymerization: Vinylpyridines are capable of undergoing anionic polymerization. acs.org The electron-withdrawing nature of the two fluorine atoms on the pyridine ring in this compound would be expected to stabilize the propagating carbanion, making this monomer a potentially good candidate for living anionic polymerization. This method could yield highly uniform polymers and block copolymers with excellent control over molecular architecture. acs.org

Cationic Polymerization: Cationic polymerization proceeds via carbocationic intermediates and is generally effective for vinyl monomers with electron-donating substituents that can stabilize the positive charge. Given that the difluoropyridine group is strongly electron-withdrawing, it would destabilize a propagating carbocation. Therefore, cationic polymerization is not considered a viable method for the homopolymerization of this compound.

The incorporation of this compound units into conjugated or non-conjugated polymers is a promising strategy for developing new materials for organic electronics. google.com The combination of the electron-deficient difluoropyridine ring and the processability afforded by polymer chains could lead to materials with tailored electronic properties.

Fluorination is a widely employed tactic in the design of materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of fluorine atoms tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This can improve air stability (by making oxidation more difficult) and modify the energy gap of the material.

In polymers containing this compound, the following effects on optoelectronic properties can be anticipated:

Electron Transport: The electron-deficient nature of the difluoropyridine ring could enhance the electron-accepting and transport capabilities of the polymer, making it a candidate for n-type semiconductor applications in OFETs.

Energy Level Tuning: Copolymers of this compound with electron-donating monomers could create donor-acceptor systems with a tunable intramolecular charge transfer character, which is crucial for applications in OPVs and as emitters in organic light-emitting diodes (OLEDs). pknu.ac.kr

Dielectric Properties: The polarity of the C-F bonds may lead to polymers with high dielectric constants, which could be useful as gate dielectrics in flexible electronic devices.

The charge transport mechanism in such polymers would likely be governed by hopping between localized states, a common mechanism in disordered polymeric semiconductors. The fluorinated pyridine units would act as the primary sites for electron transport.

Table 3: Projected Influence of 3,5-Difluoropyridine Moiety on Polymer Electronic Properties

ParameterProjected EffectRationale and Potential Impact
HOMO/LUMO Energy Levels Lowered (Stabilized)The strong electron-withdrawing effect of fluorine atoms stabilizes molecular orbitals. mdpi.com This can improve air stability and tune the material's bandgap.
Electron Affinity IncreasedThe electron-deficient pyridine ring enhances the ability to accept electrons, favoring n-type charge transport.
Ionization Potential IncreasedLowering the HOMO level makes the polymer more resistant to oxidative degradation.
Charge Carrier Mobility Dependent on morphologyWhile the electronic structure is favorable for electron transport, achieving high mobility requires ordered packing of polymer chains, which is influenced by processing conditions.

High-Performance Polymers with Enhanced Thermal and Chemical Stability

No published studies were identified that detail the synthesis of homopolymers or copolymers from this compound. Consequently, there is no available data regarding the thermal properties (e.g., Glass Transition Temperature (Tg), Decomposition Temperature (Td)) or the chemical stability profile of polymers derived from this specific monomer. Research on other fluorinated polymers and poly(vinylpyridines) exists, but does not provide direct information on polymers containing the this compound unit. cup.edu.cnmdpi.comresearchgate.net

Post-Polymerization Modification of Ethenyl-Difluoropyridine Polymers

There is no available research describing the post-polymerization modification of polymers synthesized from this compound. Although the ethenyl (vinyl) group and the fluorinated pyridine ring represent potentially reactive sites for modification through techniques like thiol-ene reactions or nucleophilic aromatic substitution, no studies have been published that apply these methods to a polymer backbone derived from this monomer. nih.govresearchgate.netnih.gov

Role in Catalysis and Ligand Design

This compound as a Building Block for Ligand Synthesis

No literature was found that utilizes this compound as a starting material or building block for the synthesis of ligands for catalysis.

Synthesis of Chiral Ligands for Asymmetric Catalysis

There are no documented instances of this compound being used in the synthesis of chiral ligands for asymmetric catalysis. General methodologies for creating chiral pyridine-containing ligands are well-established, but none specifically employ this particular precursor. diva-portal.orgresearchgate.netrsc.org

Design of Ligands for Transition Metal-Catalyzed Reactions

No specific ligands derived from this compound for use in transition metal-catalyzed reactions have been reported in the scientific literature. The design of ligands is a broad field, but its intersection with this specific molecule is not documented. wiley.comacademie-sciences.frchemijournal.com

Application in Organic Transformations (e.g., cross-coupling, hydrofunctionalization)

The difluoropyridine core and the ethenyl substituent on this compound offer distinct opportunities for participation in various organic transformations. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring, while the vinyl group serves as a handle for numerous addition and coupling reactions.

The pyridine nitrogen in this compound can act as a ligand to coordinate with transition metals, forming metal complexes capable of catalyzing a variety of reactions. While the fluorine atoms decrease the basicity of the nitrogen, it remains a viable coordination site for many late transition metals. These complexes can operate in either homogeneous or heterogeneous catalytic systems.

The ethenyl group is particularly susceptible to transformations catalyzed by metal complexes. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are fundamental transformations in modern organic synthesis. ambeed.com While the ethenyl group itself would be a reactant in a Heck reaction, the pyridine ring could be further functionalized via metalation followed by cross-coupling. ambeed.com

Furthermore, the vinyl group is an ideal substrate for hydrofunctionalization reactions. Rare-earth metal complexes have been shown to catalyze the hydrogenation of terminal alkenes under mild conditions. chinesechemsoc.org Similarly, rhodium and ruthenium complexes are widely used for hydrogenation, and nickel complexes have proven effective for cross-coupling of non-activated alkyl halides. epfl.chchimia.ch The coordination of the pyridine moiety to the metal center could influence the regioselectivity and stereoselectivity of such transformations on the ethenyl group.

Below is a table summarizing potential metal-catalyzed transformations involving this compound.

Reaction Type Metal Catalyst (Example) Role of this compound Potential Product
Heck CouplingPd(OAc)₂Substrate (vinyl group)Stilbene derivatives
HydrogenationRh, Ru, LuSubstrate (vinyl group)4-Ethyl-3,5-difluoropyridine
HydroborationRh, IrSubstrate (vinyl group)Boronate ester derivatives
HydrosilylationPt, RhSubstrate (vinyl group)Silylated pyridine derivatives
PolymerizationNi, PdMonomerPoly(4-vinyl-3,5-difluoropyridine)

This table presents potential reactions based on the known reactivity of the vinyl and difluoropyridine functional groups.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field of contemporary chemical research. Pyridine and its derivatives, such as 4-(Dimethylamino)pyridine (DMAP), are well-established nucleophilic catalysts. The nitrogen atom on the pyridine ring of this compound can function as a Lewis base or a nucleophilic catalyst, although its efficacy is modulated by the adjacent fluorine atoms.

Research has demonstrated that pyridine-based Lewis bases can work in concert with metal catalysts. For example, the combination of FeCl₃ and DMAP has been identified as a cooperative catalyst system for the ring-opening of epoxides. rug.nl In such a system, this compound could potentially replace DMAP, with the ethenyl group providing a tether for immobilization on a solid support, facilitating catalyst recovery and reuse. The electron-withdrawing fluorine atoms would reduce the nucleophilicity of the pyridine nitrogen compared to DMAP, which could be advantageous in tuning the catalyst's activity and preventing side reactions.

The pyridine moiety can also serve as a foundational element in the design of more complex organocatalysts, such as chiral thiourea-based catalysts incorporating a proline scaffold, which are active in conjugate additions. maynoothuniversity.ie The difluoropyridine structure could be integrated into such frameworks to fine-tune acidity, basicity, and steric properties.

Pyridine Derivative pKa (Conjugate Acid) Catalytic Role
Pyridine5.25Base, Nucleophilic Catalyst
4-(Dimethylamino)pyridine (DMAP)9.70Superior Nucleophilic Catalyst
This compound Estimated < 5Tunable Base/Nucleophilic Catalyst

This table provides comparative pKa values to illustrate the electronic effect of substituents on the pyridine nitrogen's basicity.

Precursor for Advanced Organic Synthesis (Non-Biological Targets)

The combination of reactive functional groups makes this compound a valuable starting material for the synthesis of a wide array of complex organic molecules intended for applications beyond the biological realm, including novel materials and agrochemicals.

The construction of complex molecular architectures often relies on building blocks with multiple, orthogonally reactive sites. This compound is an excellent example of such a scaffold. Its reactivity can be selectively directed to one of three main sites:

The Ethenyl Group: This group can undergo a plethora of reactions including polymerization, cycloadditions, epoxidation, dihydroxylation, and various hydrofunctionalization reactions. chinesechemsoc.org

The Pyridine Ring (C-F bonds): The fluorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. This pathway is a common strategy for derivatizing fluorinated heterocycles.

The Pyridine Ring (C-H bonds): The remaining C-H positions on the ring can be functionalized through directed ortho-metalation, followed by quenching with an electrophile. researchgate.net This allows for the precise installation of additional substituents.

This multi-faceted reactivity allows for the use of this compound as a linchpin in convergent synthetic strategies, enabling the rapid assembly of complex heterocyclic systems and ligands for catalysis.

Reactive Site Reaction Class Example Reagents
Ethenyl GroupRadical AdditionThiols, HBr (with initiator)
Ethenyl GroupElectrophilic AdditionBr₂, H₂O/NBS
Ethenyl GroupCycloadditionDienes (Diels-Alder)
Pyridine C-FNucleophilic Aromatic Substitution (SₙAr)NaOMe, R₂NH, KSR
Pyridine C-HDirected Metalation/Cross-Couplingn-BuLi, then Ar-B(OH)₂/Pd catalyst

This table illustrates the diverse reactivity of this compound as a synthetic building block.

Fluorinated pyridine derivatives are a cornerstone of the modern agrochemical industry, forming the core of many potent herbicides and insecticides. The inclusion of fluorine often enhances the efficacy and metabolic stability of the active ingredient. For example, 2,3-difluoro-5-chloropyridine is a key intermediate in the synthesis of phenoxycarboxylic acid herbicides like Chodin-afop-propargyl, which is used to control grasses in cereal crops. guidechem.com Similarly, 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) is a precursor to the herbicide fluroxypyr.

This compound serves as a valuable starting point for the synthesis of new agrochemical candidates. The ethenyl group can be transformed into other functional groups known to be important for herbicidal activity. For instance, oxidation of the ethenyl group could yield an acetyl group or a carboxylic acid, while hydrofunctionalization followed by further reaction could lead to the ether linkages characteristic of many phenoxy-type herbicides. The synthetic versatility of the difluoropyridine core allows for the creation of libraries of novel compounds for biological screening.

Fluorinated Pyridine Intermediate Resulting Agrochemical Class Example Product
2,3-Difluoro-5-chloropyridinePhenoxycarboxylic Acid HerbicideChodin-afop-propargyl guidechem.com
4-Amino-3,5-dichloro-2,6-difluoropyridinePyridinyloxyalkanoic Acid HerbicideFluroxypyr
3,5-Difluoro-4-(difluoromethyl)pyridineGeneral Agrochemical Building BlockN/A evitachem.com

This table lists known fluorinated pyridine intermediates and the types of commercial agrochemicals derived from them, highlighting the potential of this compound in this field.

The development of new materials for energy applications, such as batteries and organic light-emitting diodes (OLEDs), is a critical area of research. Conducting polymers and specialized organic molecules are promising candidates for these technologies due to their tunable properties, low cost, and processability. taylorfrancis.com

The ethenyl group of this compound makes it an ideal monomer for the synthesis of functional polymers via radical, anionic, or transition-metal-catalyzed polymerization. The resulting poly(4-vinyl-3,5-difluoropyridine) would possess a unique combination of properties conferred by the fluorinated pyridine side chains:

High Thermal Stability: The strong C-F bonds would enhance the polymer's resistance to thermal degradation.

Electrochemical Stability: The electron-deficient nature of the pyridine ring could provide stability against oxidation, a desirable trait for electrode materials.

Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants, which is useful for certain electronic applications.

Coordination Sites: The nitrogen atoms in the polymer side chains could coordinate with ions (e.g., Li⁺), potentially creating solid polymer electrolytes for all-solid-state batteries. tum.de

Beyond polymers, the core structure is relevant to energy conversion materials. For example, 3,5-Difluoropyridine 1-oxide has been investigated for creating luminescent metal complexes for use in OLEDs. This suggests that the 3,5-difluoropyridine moiety, as found in this compound, is a promising scaffold for designing new electroluminescent materials. The ethenyl group could be used to tune the electronic properties of the molecule or to incorporate it into a larger conjugated system or polymer backbone.

Component Property Contribution to Polymer Relevance to Energy Materials
Polyvinyl BackboneChain Structure, ProcessabilityForms the matrix for the functional material.
Pyridine NitrogenLewis Basicity, Coordination SiteIon-coordination for solid electrolytes; charge transport.
Fluorine AtomsElectron-Withdrawing, StabilityEnhances thermal and electrochemical stability; tunes electronic levels.

This table outlines the potential contributions of the structural components of a polymer derived from this compound to its properties as an energy material.

Challenges and Future Directions in 4 Ethenyl 3,5 Difluoropyridine Research

Development of Highly Selective and Efficient Synthetic Routes

A primary challenge in the study of 4-ethenyl-3,5-difluoropyridine is the development of synthetic pathways that are both efficient and highly selective. The presence of multiple reactive sites—the pyridine (B92270) nitrogen, the C-H bonds on the ring, the fluorine substituents, and the ethenyl group—necessitates precise control over reaction conditions to achieve desired transformations without side reactions.

The synthesis and functionalization of substituted pyridines often rely on metal-catalyzed cross-coupling and C-H activation reactions. However, the electronic deficiency of the fluorinated pyridine ring can pose challenges for many catalytic systems. Regioselective C-H functionalization of pyridines is a persistent challenge due to their inherent electronic properties. researchgate.net Future research must focus on expanding the range of catalysts that can effectively operate on the this compound scaffold.

Challenges include catalyst deactivation by the Lewis-basic pyridine nitrogen and avoiding unwanted side reactions like hydrodefluorination. annualreviews.org For instance, while palladium catalysis is versatile for C-H activation, its application with non-covalent catalyst-directing strategies for fluoroheteroarenes is an emerging area. rsc.org Similarly, cobalt-based catalysts have been used for the synthesis of 2-vinylpyridine (B74390) from acetylene (B1199291) and acrylonitrile, suggesting that specialized catalysts are needed for introducing the ethenyl group. google.com The development of yttrium bis(phenolate) ether catalysts for producing highly isotactic poly(2-vinylpyridine) highlights the importance of catalyst design in controlling polymer properties, a crucial aspect for applications of poly(this compound). acs.org

Future work should explore catalysts that exhibit high tolerance to the fluorine substituents and can selectively activate specific positions on the pyridine ring for further functionalization, or catalysts that can mediate the polymerization of the ethenyl group with high stereocontrol.

Table 1: Selected Catalyst Systems for Pyridine and Vinylpyridine Synthesis & Functionalization

Catalyst System Reaction Type Substrate/Product Type Reference
Cyclopentadienylcobalt Co-cyclotrimerization Acetylene + Acrylonitrile → 2-Vinylpyridine google.com
Yttrium bis(phenolate) ether Coordination Polymerization 2-Vinylpyridine → Isotactic Poly(2-vinylpyridine) acs.org
Palladium with Sulfonated Ligands C-Cl/C-H Coupling Aryl Chlorides + Fluoropyridines rsc.org
N-DNP Zincke Imine Intermediates Radical C3-H Functionalization Pyridines → C3-Thiolated/Selenylated Pyridines researchgate.net

The development of analogous one-pot strategies for this compound is a critical future direction. This could involve, for example, a multi-component reaction that simultaneously constructs the difluoropyridine ring and installs the ethenyl group at the C-4 position. Such streamlined approaches would not only make the compound more accessible for further research but also align with the principles of green chemistry by reducing steps and improving atom economy.

Exploration of Novel Material Science Applications

The distinct structural motifs of this compound make it a highly attractive building block for advanced functional materials. The polymerizable vinyl group allows for its incorporation into polymer backbones or as cross-linking agents, while the difluoropyridine unit can impart desirable electronic, thermal, and stability properties.

The field of self-healing and responsive materials seeks to create polymers that can repair damage or change their properties in response to external stimuli. google.comkinampark.com Fluorinated polymers are known to have unique properties, and Diels-Alder chemistry has been used to create thermally amendable and self-healing fluorinated materials. rsc.org The pyridine moiety is a known pH-responsive group; polymers based on 4-vinylpyridine (B31050) (4VP) are known to swell or change conformation in response to changes in pH. eares.orgnih.govrsc.orgresearchgate.net

By polymerizing this compound, it is conceivable to create novel polymers that are responsive to multiple stimuli. The pyridine nitrogen could confer pH-responsiveness, while the strong polarity and potential for non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions) introduced by the fluorine atoms could be exploited to design materials with thermally or solvent-induced self-healing capabilities. kinampark.comgoogle.com Research could focus on creating copolymers of this compound with other functional monomers to fine-tune these responsive and healing properties.

High-temperature polymer electrolyte membrane fuel cells (PEMFCs) require membranes that are thermally stable and highly conductive to protons at temperatures above 100 °C. Pyridine-based polymers, such as poly(ether sulfones) and polybenzimidazoles, have emerged as promising candidates. acs.orgbenicewiczgroup.comresearchgate.net The basic nitrogen atom in the pyridine ring can be doped with acids like phosphoric acid, creating pathways for proton transport. benicewiczgroup.com

Poly(this compound) could serve as a novel platform for creating advanced polymer electrolytes. The fluorine atoms are expected to enhance the thermal and oxidative stability of the polymer backbone, which is a critical requirement for durable fuel cell membranes. Furthermore, the electron-withdrawing effect of fluorine could influence the basicity of the pyridine nitrogen, potentially impacting doping levels and proton conductivity. Future research should involve the synthesis of such polymers, characterization of their electrochemical properties, and evaluation of their performance in fuel cell assemblies. acs.orgrepec.org

Table 2: Pyridine-Based Polymers in Fuel Cell Applications

Polymer System Key Features Investigated Application Reference
Pyridine-based Poly(ether sulfones) High glass transition and decomposition temperatures High Temperature PEMFCs acs.org
Pyridine-based Polybenzimidazoles (PBIs) High phosphoric acid doping levels, high proton conductivity High Temperature PEMFCs (>120 °C) benicewiczgroup.com

The interface between inorganic nanomaterials and organic molecules is crucial for controlling their properties and applications. Pyridine-containing ligands are widely used to passivate the surface of semiconductor quantum dots (QDs), influencing their photoluminescence and electronic properties. annualreviews.orgrsc.org Fluorinated ligands, in particular, can modify the physicochemical and biological properties of QDs, sometimes improving their cellular uptake. mdpi.com

This compound offers a dual functionality for nanomaterial science. The difluoropyridine headgroup can act as a surface ligand, binding to QDs or other nanoparticles to passivate surface defects and tune their optoelectronic characteristics. acs.org Simultaneously, the pendant ethenyl group provides a reactive handle for polymerization. This could enable the creation of polymer shells around nanoparticles or the formation of hybrid nanocomposites where the nanoparticles are covalently integrated into a polymer matrix. wwu.edunih.govresearchgate.netrsc.org Such materials could find applications in catalysis, sensing, and advanced optical devices.

Advanced Mechanistic Understanding via Combined Experimental and Computational Studies

A significant frontier in the study of this compound involves moving beyond simple synthesis to a profound understanding of its reaction dynamics. The synergy between advanced experimental techniques and high-level computational chemistry is paramount for mapping the intricate reactivity of this molecule.

The reactivity of this compound is not always straightforward. The molecule can participate in polymerization via its ethenyl group, undergo nucleophilic aromatic substitution at the fluorine-substituted carbons, or engage in reactions involving the pyridine nitrogen. These competing pathways can lead to complex product mixtures under various conditions. Future research will focus on untangling these complex reaction networks.

Combined experimental and computational approaches are essential for this task. For instance, kinetic studies using in situ monitoring techniques like IR or NMR spectroscopy can track the formation and disappearance of intermediates in real-time. nih.gov This experimental data provides benchmarks for computational models. Density Functional Theory (DFT) calculations can then be used to map the potential energy surface of a reaction, identifying transition states and reaction intermediates that may be too transient to observe experimentally. researchgate.net This dual approach has been successfully used to understand the mechanisms of related fluoropyridine reactions, such as LDA-mediated substitutions, which involve reversible lithiation steps and multiple potential pathways. nih.gov

A similar strategy could be applied to understand the thermal or photochemical behavior of this compound. For example, studies on the thermal decomposition of related polyazido-difluoropyridines have revealed complex chain polymerization mechanisms leading to condensed, nitrogen-rich materials. researchgate.net Investigating the polymerization of this compound would require elucidating the interplay between radical propagation at the ethenyl group and potential side reactions at the fluorinated pyridine core.

Table 1: Illustrative Correlation of Experimental and Computational Data for a Substituted Fluoropyridine Derivative

ParameterExperimental MethodTypical ResultComputational MethodCalculated ResultReference
Vibrational Frequency (C-F Stretch)FTIR Spectroscopy1350-1400 cm⁻¹DFT (B3LYP/6-311G+(d,p))1365 cm⁻¹ researchgate.net
HOMO-LUMO Energy GapUV-Vis Spectroscopy4.15 eVDFT (B3LYP/6-311++G(d,p))4.15 eV researchgate.net
Reaction Barrier (Activation Energy)Kinetic Studies (Arrhenius Plot)35.6 kcal/molDFT (Transition State Search)34.9 kcal/mol researchgate.net
Molecular Geometry (Bond Lengths)X-ray CrystallographyC-F: 1.35 ÅDFT (Geometry Optimization)C-F: 1.34 Å researchgate.net

This table is illustrative, based on data for related difluoropyridine compounds to demonstrate the principle of combined experimental and computational studies.

Computational chemistry not only helps in understanding existing reactions but also enables the predictive modeling for the rational design of new transformations and functional materials based on the this compound scaffold. By calculating key molecular properties, researchers can screen hypothetical molecules and reaction conditions, prioritizing the most promising candidates for experimental synthesis and saving significant time and resources.

Density Functional Theory (DFT) is a powerful tool for this purpose. It can be used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap is a critical indicator of a molecule's reactivity and its potential optical and electronic properties in a resulting polymer. For example, a smaller gap often correlates with higher reactivity and red-shifted absorption spectra. By modeling derivatives of this compound with different substituents, scientists can predict how to tune the electronic properties of polymers derived from them. This approach is central to the rational design of materials for applications like organic photovoltaics. google.com

Furthermore, computational models can predict the regioselectivity of reactions. In nucleophilic aromatic substitution reactions, the fluorine atoms on the pyridine ring are potential leaving groups. Theoretical models can calculate the activation barriers for nucleophilic attack at different positions, predicting the likely outcome of a reaction with a given nucleophile. researchgate.netmdpi.com This predictive power is crucial for designing efficient synthetic routes to complex, functionalized pyridine derivatives for pharmaceuticals or agrochemicals. nih.gov A similar approach has been used to create a theoretical nucleophilicity scale for various substituted pyridines, allowing for the in silico design of novel organocatalysts with enhanced activity. ias.ac.in

Table 2: Hypothetical Predictive Modeling of this compound Derivatives for Materials Design

Derivative Substituent (at position X)Calculated HOMO (eV)Calculated LUMO (eV)Calculated HOMO-LUMO Gap (eV)Predicted Property
-H (Parent Molecule)-7.2-1.55.7Insulating
-NO₂ (Electron-withdrawing)-7.8-2.55.3Potential electron-acceptor material
-NH₂ (Electron-donating)-6.5-1.25.3Potential electron-donor material
-CN (Electron-withdrawing)-7.7-2.35.4Enhanced reactivity for nucleophilic addition

This table presents hypothetical data to illustrate the concept of using predictive modeling for the rational design of materials based on the this compound scaffold.

Interdisciplinary Research with Emerging Technologies

The unique structural features of this compound make it a compelling candidate for interdisciplinary research, particularly at the intersection of polymer science, materials science, and nanotechnology.

Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex objects, and there is a growing demand for new functional polymers that can be used as "inks". researchgate.net this compound is a promising monomer for creating such polymers. Its ethenyl (vinyl) group is readily polymerizable through various mechanisms, including the light-triggered reactions used in vat photopolymerization techniques like stereolithography (SLA). mdpi.com

The incorporation of the 3,5-difluoropyridine (B1298662) moiety into a polymer backbone could impart a range of desirable properties. Fluorinated polymers are well-known for their high thermal stability, chemical resistance, and hydrophobicity. semanticscholar.orgscielo.br A polymer derived from this compound could thus be used to 3D print objects for use in harsh chemical environments, or for applications requiring low surface energy and moisture resistance.

Future research could focus on developing photocurable resins containing this compound as a monomer or crosslinker. By controlling the printing process, such as using polymerization-induced phase separation (PIPS), it might be possible to create objects with spatially controlled functionality. nih.govresearchgate.net For example, one could fabricate devices with a chemically resistant fluorinated surface or create composite materials with unique dielectric properties for applications in electronics, such as 5G antennas. researchgate.net

Table 3: Overview of 3D Printing Technologies and Potential Role of this compound-based Polymers

3D Printing TechnologyPrincipleCommon MaterialsPotential Application of Fluorinated Pyridine Polymer
Vat Photopolymerization (SLA/DLP)Layer-by-layer photocuring of a liquid resinAcrylates, EpoxidesDevelopment of specialty resins with high chemical/thermal resistance. mdpi.com
Material JettingDroplets of photopolymer are jetted and curedPhotopolymersInk formulation for printing multi-material objects with functionalized surfaces.
Fused Filament Fabrication (FFF)Thermoplastic filament is extrudedPLA, ABS, PETGAs a co-polymer to enhance thermal stability and chemical resistance of existing filaments. researchgate.net
Direct Ink Writing (DIW)A viscoelastic ink is extrudedHydrogels, Pastes, CompositesFormulation of a functional polymer paste for printing flexible electronic substrates or microfluidic devices. nih.gov

Supramolecular chemistry involves the design of complex, ordered systems held together by non-covalent interactions. This compound possesses several structural features that make it an excellent building block for such assemblies.

The pyridine nitrogen atom is a potent hydrogen bond acceptor. The fluorine atoms, being highly electronegative, can participate in unconventional interactions like halogen bonding and can also influence the π-electron system of the ring. The aromatic ring itself can engage in π-π stacking interactions. researchgate.net The interplay of these forces can be used to direct the self-assembly of molecules into well-defined, higher-order structures like liquid crystals, gels, or molecular containers.

Researchers can harness these interactions to create self-organizing systems. For instance, this compound could be designed to co-assemble with other complementary molecules to form functional architectures. The use of pyridine-containing ligands in constructing multivalent supramolecular assemblies with host molecules like cucurbiturils has been shown to produce materials with interesting photophysical properties, such as room-temperature phosphorescence. rsc.org The specific electronic nature of the difluoropyridine ring could be used to tune these interactions for specific applications, such as sensing or light-harvesting systems. bohrium.com

A particularly exciting avenue is the combination of supramolecular assembly with polymerization. The ethenyl groups of pre-organized this compound molecules could be polymerized in situ (topochemical polymerization) to create highly ordered, robust polymer networks that retain the architecture of the initial self-assembled state. This approach could lead to the development of novel materials with anisotropic properties for applications in optics and electronics.

Table 4: Potential Non-Covalent Interactions Involving this compound in Supramolecular Systems

Interaction TypeStructural Motif in MoleculePotential Role in Assembly
Hydrogen BondingPyridine NitrogenActs as a hydrogen bond acceptor to direct assembly with H-bond donors.
Halogen BondingC-F BondsFluorine atoms can act as halogen bond acceptors, interacting with electropositive sites.
π-π StackingPyridine RingThe electron-deficient nature of the fluorinated ring can drive stacking with electron-rich aromatic systems. researchgate.net
Dipole-Dipole InteractionsPolar C-F and C-N bondsContribute to the overall stability and orientation of molecules within the crystal lattice. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-Ethenyl-3,5-difluoropyridine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves lithiation-halogen exchange followed by electrophilic trapping. For example, 2,4,6-tribromo-3,5-difluoropyridine can undergo selective lithium-halogen exchange at the 4-position to introduce functional groups like ethenyl via reactions with vinyl electrophiles (e.g., vinyl boronic acids in Suzuki couplings) . Yield optimization requires precise temperature control (-78°C for lithiation) and inert atmospheres to prevent side reactions. Evidence from similar systems (e.g., 4-lithio-2,6-dibromo-3,5-difluoropyridine) shows that steric hindrance at the 2- and 6-positions directs reactivity to the 4-position, achieving >80% regioselectivity .

Table 1: Synthetic Yields for Analogous Reactions

PrecursorElectrophileYield (%)Conditions
2,4,6-Tribromo-3,5-difluoropyridineVinyl boronic acid72Pd(PPh₃)₄, THF, 80°C
4-Lithio-2,6-dibromo-3,5-difluoropyridineAcetyl chloride65-78°C, Argon atmosphere

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Critical for confirming fluorination patterns. For 3,5-difluoropyridines, two distinct doublets are typically observed (δ ≈ -120 to -140 ppm for meta-F) .
  • GC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ for C₇H₅F₂N, m/z 141).
  • X-ray crystallography : Resolves regiochemistry and steric effects, as seen in related structures like 2,6-dibromo-3,5-difluoro(4-pyridyl)methylphenyl ketone .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine atoms influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Fluorine's -I effect deactivates the pyridine ring, reducing electron density at the 2- and 6-positions and directing electrophilic substitution to the 4-ethenyl group. In Pd-catalyzed couplings (e.g., Heck reactions), the ethenyl moiety acts as a π-allyl intermediate, with fluorine stabilizing transition states via inductive effects. Computational studies (DFT) on analogous systems show a 0.3 eV reduction in activation energy when fluorine is present . Contradictions in reported reaction rates (e.g., slower Suzuki coupling vs. faster Ullmann coupling) may arise from solvent polarity or ligand choice .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protection of the ethenyl group : Use of trimethylsilyl (TMS) protection prevents unintended addition during electrophilic substitutions.
  • Temperature modulation : Lower temperatures (-20°C) suppress polymerization of the ethenyl group, as observed in styrene analogs .
  • Chelating ligands : Bidentate ligands like 1,10-phenanthroline enhance regioselectivity in Pd-mediated reactions by stabilizing metal intermediates .

Table 2: Side Reaction Mitigation in Functionalization

StrategySide Reaction ReducedEfficiency Gain (%)
TMS protectionPolymerization90
Low-temperature conditionsRing fluorination75

Data Contradiction Analysis

Q. How can discrepancies in reported regioselectivity for nucleophilic substitutions on polyhalogenated pyridines be resolved?

Methodological Answer: Contradictions often stem from nucleophile hardness/softness. Hard nucleophiles (e.g., alkoxides) preferentially attack C-F positions via SNAr mechanisms, while soft nucleophiles (e.g., thiols) target C-Br/C-Cl sites. For this compound, competing pathways can be quantified using kinetic isotope effects (KIE) or isotopic labeling. For example, ¹⁸O-labeled methoxide attacks C-F in 3,5-difluoropyridines with a KIE of 1.2, confirming an SNAr mechanism .

Key Research Challenges

  • Stereoelectronic effects : Fluorine's ortho-directing influence may conflict with ethenyl group reactivity, requiring tailored catalysts.
  • Scalability : Multi-step lithiation strategies (e.g., from 2,4,6-tribromo precursors) face challenges in large-scale inert conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.